molecular formula H4MoNa2O6 B1682102 Sodium molybdate dihydrate CAS No. 10102-40-6

Sodium molybdate dihydrate

Cat. No. B1682102
Key on ui cas rn: 10102-40-6
M. Wt: 241.9655
InChI Key: FDEIWTXVNPKYDL-UHFFFAOYSA-N
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Patent
US04822925

Procedure details

A solution of about 5.0 grams of sodium molybdate dihydrate and 20 milliliters of water was prepared in a glass flask. A solution of about 7.0 grams of silver nitrate in 20 milliliters of water was separately prepared in another glass flask and then added to the sodium molybdate-containing solution. A white precipitate immediately appeared. The reaction mixture was stirred for five minutes, and the precipitate was then recovered by filtration. The recovered precipitate was washed with water, then with acetone and finally with diethyl ether. The washed solid was dried in air by suction. The solid (about 7.7 grams) which is silver molybdate, was added to the flask containing a previously prepared solution of about 18 grams of tetra-n-hexylammonium iodide in 75 milliliters of dichloromethane and 5 milliliters of distilled water. The reaction mixture was stirred for about 95 minutes while covered with a paper bag to reduce exposure to light. The insoluble material was filtered and washed several times with dichloromethane. The solvent was removed by stripping under vacuum (about 1 to 2 millibars absolute). The product, bis(tetra-n-hexylammonium)molybdate was identified by infrared spectrographic analysis and was recovered in a yield of 76% (14.0 grams).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[OH2:1].[OH2:1].[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[Na+:6].[Na+:6] |f:0.1.2,4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
7 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing solution
FILTRATION
Type
FILTRATION
Details
the precipitate was then recovered by filtration
WASH
Type
WASH
Details
The recovered precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
The washed solid was dried in air by suction
ADDITION
Type
ADDITION
Details
was added to the flask
ADDITION
Type
ADDITION
Details
containing a previously prepared solution of about 18 grams of tetra-n-hexylammonium iodide in 75 milliliters of dichloromethane and 5 milliliters of distilled water
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 95 minutes
Duration
95 min
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
WASH
Type
WASH
Details
washed several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
was recovered in a yield of 76% (14.0 grams)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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